molecular formula C10H7ClN2O2 B2444881 1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 114067-96-8

1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No. B2444881
CAS RN: 114067-96-8
M. Wt: 222.63
InChI Key: HHWKHAWQTUZKNW-UHFFFAOYSA-N
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Description

Imidazole is a planar five-membered ring compound that contains three carbon atoms and two nitrogen atoms at non-adjacent positions . It is a crucial component of important biological compounds such as histidine and histamine. The chlorophenyl group is a phenyl ring with a chlorine substituent, which can vary in position on the ring .


Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring with two non-adjacent nitrogen atoms. The presence of the chlorophenyl group would add a benzene ring with a chlorine substituent to the structure .


Chemical Reactions Analysis

Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and are often used as catalysts in biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid” would depend on its specific structure. Generally, imidazoles are slightly soluble in water and have a dipole moment due to the presence of nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

Imidazole derivatives, including those with chlorophenyl groups, are of significant interest due to their chemical and biological properties. The synthesis of 4-phosphorylated derivatives of imidazoles has been extensively studied, utilizing methods like cross-coupling reactions and the use of metallic derivatives of imidazole. These compounds exhibit a range of activities, including insectoacaricidal and antihypertensive effects, underscoring their potential in drug development and agrochemical applications (Abdurakhmanova et al., 2018).

Antioxidant and Anti-inflammatory Applications

Research into benzofused thiazole derivatives indicates their potential as antioxidant and anti-inflammatory agents. Although not directly related to 1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid, these studies highlight the broader interest in heterocyclic compounds, including imidazoles, for developing therapeutic agents (Raut et al., 2020).

Antitumor Activity

Imidazole derivatives have been explored for their antitumor activity, with some compounds showing promise in preclinical testing. This research avenue suggests potential applications for chlorophenyl-imidazole derivatives in oncology (Iradyan et al., 2009).

Environmental and Industrial Applications

Studies on the degradation of organic pollutants indicate the utility of imidazole-based compounds in environmental remediation. This suggests that derivatives like 1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid could have applications in treating industrial wastewater or as components in green chemistry initiatives (Husain & Husain, 2007).

Antimicrobial Activities

Imidazole and its derivatives have been reviewed for their antimicrobial activities, including applications in antifungal and bactericidal drugs. This area of research underscores the potential of chlorophenyl-imidazole derivatives in pharmaceutical development, especially in combating microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid” is used. For instance, many drugs containing an imidazole ring work by inhibiting the enzyme cytochrome P450 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the importance of imidazole in biology and medicine, it could be a subject of interest in drug discovery and development .

properties

IUPAC Name

1-(3-chlorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWKHAWQTUZKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid

CAS RN

114067-96-8
Record name 1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid
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